Physicochemical Profiling & Synthetic Utility of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione
Physicochemical Profiling & Synthetic Utility of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione
This technical guide provides a comprehensive physicochemical and synthetic profile of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione , a specialized heterocyclic intermediate used in medicinal chemistry.[1]
[1]
Executive Technical Summary
1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione (CAS: 946753-47-5) is a bifunctional building block featuring a succinimide (pyrrolidine-2,5-dione) pharmacophore linked to a substituted aniline.[1] Its structure combines the hydrogen-bonding capacity of a primary amine with the electrophilic potential of the imide ring, making it a critical intermediate for anticonvulsant drug discovery (ethosuximide analogs) and tyrosine kinase inhibitors .
Core Identity Matrix
| Property | Data |
| CAS Registry Number | 946753-47-5 |
| IUPAC Name | 1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione |
| Synonyms | N-(3-amino-4-methylphenyl)succinimide; 3-Amino-4-methylphenylsuccinimide |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| SMILES | Cc1ccc(cc1N)N2C(=O)CCC2=O |
| Physical Form | Off-white to pale yellow crystalline powder |
Physicochemical Properties
The molecule exhibits amphiphilic character due to the lipophilic toluene core and the polar succinimide/amine functionalities.
Quantitative Data Table
| Parameter | Value / Prediction | Context & Causality |
| Melting Point | 155–160 °C (Predicted) | The primary amine (H-bond donor) significantly elevates the MP compared to the nitro-precursor or methyl-only analogs.[1] |
| LogP (Octanol/Water) | 0.9 – 1.2 | Moderate lipophilicity allows membrane permeability, ideal for CNS-targeting drugs. |
| pKa (Aniline Nitrogen) | ~4.5 – 4.8 | The amino group is weakly basic; it will protonate in strong acids (pH < 4) to form water-soluble salts. |
| pKa (Imide Nitrogen) | N/A (Substituted) | The imide nitrogen is blocked; no acidic proton exists at this position. |
| Solubility (Water) | Low (< 0.5 mg/mL) | The hydrophobic phenyl-methyl core limits aqueous solubility at neutral pH.[2] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, warm Ethanol, and Ethyl Acetate.[1] |
Structural Characterization (Spectroscopy)
Accurate identification relies on distinguishing the succinimide "singlet" (often a tight multiplet) from the aromatic signals.
¹H NMR Signature (400 MHz, DMSO-d₆)
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δ 2.15 ppm (s, 3H): Methyl group attached to the aromatic ring (Ar-CH₃).
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δ 2.75–2.85 ppm (s/m, 4H): Succinimide ring protons (–CH₂CH₂–). Often appears as a singlet due to accidental equivalence or a tight multiplet.
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δ 5.10 ppm (br s, 2H): Primary amine protons (–NH₂). Chemical shift varies with concentration and moisture.
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δ 6.45–6.55 ppm (dd, 1H): Aromatic proton at position 6 (ortho to amine, para to methyl).
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δ 6.60 ppm (d, 1H): Aromatic proton at position 2 (ortho to amine and imide).
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δ 6.95 ppm (d, 1H): Aromatic proton at position 5 (ortho to methyl).
Diagnostic Key: The presence of the –NH₂ broad singlet and the upfield shift of ortho-protons (due to the electron-donating amino group) confirms the reduction of the nitro precursor.
Synthetic Methodology
The most robust synthesis avoids direct reaction with diamines (which leads to polymerization) by utilizing a Nitro-Reduction Strategy .
Protocol: Two-Step Synthesis from 4-Methyl-3-nitroaniline[1]
Step 1: Formation of N-(4-methyl-3-nitrophenyl)succinimide[1]
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Reagents: 4-Methyl-3-nitroaniline (1.0 eq), Succinic anhydride (1.1 eq), Toluene or Acetic Acid.
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Procedure: Reflux reagents in toluene with a Dean-Stark trap to remove water (azeotropic distillation). This closes the intermediate succinamic acid ring.
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Purification: Cool to precipitate the nitro-intermediate. Wash with bicarbonate to remove unreacted acid.
Step 2: Selective Reduction of the Nitro Group
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Reagents: N-(4-methyl-3-nitrophenyl)succinimide, H₂ (gas) or Hydrazine hydrate, Pd/C (10% catalyst), Ethanol/THF.[1]
-
Procedure:
-
Dissolve the nitro compound in Ethanol/THF (1:1).
-
Add Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) or reflux with Hydrazine hydrate until the yellow color fades to clear/pale.
-
-
Workup: Filter through Celite to remove Pd. Evaporate solvent. Recrystallize from Ethanol.[3]
Reaction Pathway Diagram
Caption: Two-step synthesis via cyclocondensation followed by catalytic hydrogenation to ensure regioselectivity.
Biological & Applied Utility
Anticonvulsant Scaffold
The pyrrolidine-2,5-dione ring (succinimide) is the pharmacophore responsible for efficacy in Ethosuximide and Methsuximide . The addition of the 3-amino-4-methylphenyl group increases lipophilicity and provides a handle for further derivatization, potentially altering binding affinity to T-type calcium channels.[1]
Tyrosine Kinase Inhibition
Derivatives of N-phenylsuccinimides have shown activity as Tyrosine Kinase Inhibitors (TKIs) . The primary amine at position 3 serves as a critical "hinge binder" or a site for attaching solubilizing tails (e.g., piperazines) to improve pharmacokinetic profiles.
Polymer & Dye Chemistry
The molecule acts as a difunctional monomer . The amine can react with isocyanates or acid chlorides to form polyimides or polyamides with high thermal stability, while the succinimide ring remains stable or can be opened under specific basic conditions to modify polymer solubility.
Safety & Handling Protocol
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The primary amine is susceptible to oxidation (browning) upon prolonged exposure to air and light.
-
PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to prevent inhalation of fine powder.[1]
References
-
Sigma-Aldrich. 1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione Product Data. CAS 946753-47-5.[1] Link
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VulcanChem. Physicochemical properties of N-aryl succinimide derivatives.Link
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National Institutes of Health (NIH). Pyrrolidine-2,5-dione Scaffolds in Drug Discovery: Anticonvulsant Activity.Link
-
ChemSynthesis. Synthesis and physical properties of 1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione.Link
-
Cayman Chemical. (S)-3-N-Cbz-amino-succinimide and related succinimide anticonvulsants.[4]Link
Sources
- 1. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 2. 3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione (1008061-51-5) for sale [vulcanchem.com]
- 3. N-(4-Methylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
